molecular formula C11H14ClN3O B1379322 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride CAS No. 1461704-77-7

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride

Cat. No. B1379322
CAS RN: 1461704-77-7
M. Wt: 239.7 g/mol
InChI Key: KSMMXDRFEKATGJ-UHFFFAOYSA-N
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Description

“4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride” is a chemical compound with the empirical formula C7H13N3O . It is a solid in form . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid (most commonly) in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at RT .


Physical And Chemical Properties Analysis

The compound is a solid in form . Its molecular weight is 155.20 . The compound has a SMILES string of CCC1=NOC(CNCC)=N1 .

Scientific Research Applications

Anti-Infective Agents

The 1,2,4-oxadiazole moiety, which is present in the compound, has been extensively studied for its potential as an anti-infective agent. Research indicates that compounds with this moiety show promising activity against a variety of pathogens, including bacteria, viruses, and parasites . The compound’s ability to inhibit key enzymes in these pathogens makes it a valuable candidate for developing new anti-infective drugs.

Antifungal Applications

Oxadiazoles have shown efficacy against fungal infections. They have been tested against various plant pathogens and have demonstrated potential in protecting crops from fungal diseases . This could lead to the development of new fungicides that help in agriculture by preventing crop losses due to fungal infections.

Anti-Tuberculosis Activity

Given the rising concern of antibiotic resistance, there is a need for new therapeutic agents in the treatment of tuberculosis. Compounds containing the oxadiazole ring have been identified as potential candidates for anti-tuberculosis drugs due to their ability to target Mycobacterium tuberculosis .

Anti-Malarial Potential

Malaria is another area where the oxadiazole derivatives can play a significant role. These compounds have been found to exhibit anti-malarial activity, providing a starting point for the synthesis of new drugs to combat malaria, especially in strains that have become resistant to current treatments .

Anti-Leishmanial Activity

Leishmaniasis is a disease caused by protozoan parasites, and oxadiazole derivatives have been studied for their anti-leishmanial properties. The compound could be used to design new treatments for this disease, which is prevalent in tropical and subtropical regions .

Cancer Research

The structural motif of oxadiazoles has been explored for its potential use in cancer therapy. These compounds can be designed to target specific cancer cells without affecting healthy cells, making them a promising area of research for targeted cancer treatments .

Drug Discovery and Design

The versatility of the oxadiazole ring allows for the creation of a wide range of derivatives with varied biological activities. This makes it an important scaffold in drug discovery and design, where it can be used to develop new medications for a variety of diseases .

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies, which are crucial in understanding the interaction between drugs and their targets. This can lead to the discovery of new drugs with improved efficacy and reduced side effects .

Safety and Hazards

While specific safety and hazard information for “4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride” is not available, it’s worth noting that similar compounds have been classified as Acute Tox. 4 Oral .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The versatility of nitrogen- and oxygen-containing scaffolds in the arsenal of drug discovery has gained momentum , suggesting potential future directions for research and development in this area.

properties

IUPAC Name

4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-10-13-11(15-14-10)7-8-3-5-9(12)6-4-8;/h3-6H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMMXDRFEKATGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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